An In-Depth Technical Guide to the Mechanism of Action of Antitumor Photosensitizer-1 (Verteporfin)
An In-Depth Technical Guide to the Mechanism of Action of Antitumor Photosensitizer-1 (Verteporfin)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of the antitumor photosensitizer Verteporfin, marketed as Visudyne®. Verteporfin is a benzoporphyrin derivative used in photodynamic therapy (PDT) to target and eliminate abnormal neovasculature, particularly in the context of certain cancers and age-related macular degeneration.[1][2][3] This document details the photochemical and photophysical processes, the cellular and tissue-level responses, and the key signaling pathways involved in its therapeutic effect.
Core Mechanism: Photodynamic Therapy (PDT)
Verteporfin's antitumor activity is contingent upon its activation by light, a process known as photodynamic therapy.[4] The fundamental mechanism can be dissected into three key components: the photosensitizer (Verteporfin), light, and oxygen.[5]
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Photosensitizer Administration and Localization: Verteporfin is administered intravenously as a liposomal formulation.[6] It is transported in the plasma primarily by lipoproteins and tends to accumulate preferentially in neovasculature, including the blood vessels supplying tumors.[1][2] This selective accumulation is a critical factor in the targeted nature of the therapy.
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Photoactivation: Following a specific drug-light interval to allow for optimal accumulation in the target tissue, the tumor area is illuminated with non-thermal red light, typically at a wavelength of 689 nm.[3][5] Verteporfin absorbs the light energy, transitioning from its ground state to an excited singlet state.
-
Generation of Reactive Oxygen Species (ROS): The excited Verteporfin can then follow two pathways, with the Type II reaction being predominant. In this pathway, the excited photosensitizer transfers its energy to molecular oxygen, generating highly reactive and cytotoxic singlet oxygen (¹O₂).[1][2][5] This singlet oxygen is the primary mediator of cellular damage. A less common Type I reaction can also occur, where the photosensitizer reacts directly with biomolecules to produce other reactive oxygen species (ROS).[5]
Cellular and Tissue Level Effects
The generation of singlet oxygen and other ROS initiates a cascade of events at the cellular and tissue levels, leading to tumor destruction through three primary mechanisms:
2.1. Direct Cytotoxicity to Tumor Cells:
The highly reactive singlet oxygen has a very short lifespan and a limited diffusion radius, ensuring that its cytotoxic effects are localized to the areas where Verteporfin has accumulated and is being illuminated. This leads to:
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Oxidative Damage: ROS cause peroxidative damage to lipids, proteins, and nucleic acids. This disrupts the integrity of cellular membranes, including the plasma membrane and the membranes of organelles like mitochondria and lysosomes.[7]
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Induction of Apoptosis and Necrosis: Damage to mitochondria can trigger the intrinsic apoptotic pathway through the release of cytochrome c and the activation of caspases.[8] Severe oxidative stress can also lead to necrotic cell death. Studies in uveal melanoma cells have shown that Verteporfin can induce apoptosis through the intrinsic pathway even in the absence of light, by disrupting the YAP-TEAD4 interaction.[9][10]
2.2. Vascular Damage and Shutdown:
A key aspect of Verteporfin PDT is its profound effect on the tumor vasculature.[7]
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Endothelial Cell Damage: The photosensitizer preferentially accumulates in the endothelial cells of the neovasculature. Upon activation, the generated ROS cause rapid damage to these cells.[1][7]
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Thrombosis and Occlusion: The damaged endothelium exposes the underlying basement membrane, triggering platelet aggregation, the activation of the coagulation cascade, and the formation of thrombi.[1][2] This leads to the occlusion of the tumor blood vessels, cutting off the supply of oxygen and nutrients to the tumor.[6][7]
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Vasoconstriction: Vasoactive factors are released from the damaged endothelium, contributing to the shutdown of blood flow.[1][2]
2.3. Induction of an Inflammatory and Immune Response:
PDT-induced cell death is immunogenic, meaning it can stimulate an anti-tumor immune response.
-
Acute Inflammation: The initial tissue damage triggers an acute inflammatory response, characterized by the infiltration of neutrophils, macrophages, and other immune cells.[11]
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Release of Inflammatory Mediators: Damaged cells release a variety of pro-inflammatory molecules, including cytokines and chemokines, which further amplify the immune response.
-
Enhanced Anti-Tumor Immunity: The inflammatory environment and the release of tumor antigens from dying cells can lead to the activation of antigen-presenting cells and the subsequent development of a systemic, tumor-specific adaptive immune response, involving CD8+ T cells.[12][13] However, a "rebound effect" with increased inflammation has been observed at longer intervals after PDT, which may contribute to enhanced proliferation.[11]
Key Signaling Pathways
Verteporfin-mediated PDT influences several critical signaling pathways.
3.1. Apoptotic Signaling:
The primary pathway for PDT-induced apoptosis is the intrinsic, mitochondria-mediated pathway.
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Mitochondrial Outer Membrane Permeabilization (MOMP): ROS-induced damage to mitochondrial membranes leads to MOMP.
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Cytochrome c Release: This allows for the release of cytochrome c from the intermembrane space into the cytosol.
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Apoptosome Formation and Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to apoptosis.[8]
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Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-XL) proteins is crucial in regulating this process. Verteporfin treatment has been shown to affect the expression of these proteins.[9]
3.2. Hippo-YAP Signaling Pathway (Light-Independent):
Recent studies have revealed a light-independent mechanism of action for Verteporfin, involving the inhibition of the Hippo-YAP pathway, which is often dysregulated in cancer.[9]
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YAP/TAZ-TEAD Interaction: The Hippo pathway negatively regulates the transcriptional co-activators YAP and TAZ. When the pathway is inactive, YAP/TAZ translocate to the nucleus and bind to TEAD family transcription factors, promoting the expression of genes involved in cell proliferation and survival.[9]
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Verteporfin as a YAP Inhibitor: Verteporfin has been shown to inhibit the interaction between YAP and TEAD, preventing the transcription of these pro-proliferative genes.[9][10] It can also promote the lysosome-dependent degradation of YAP protein.[9][10] This activity contributes to its anti-cancer effects even without photoactivation.[9][14]
Quantitative Data Summary
| Parameter | Cell Line / Model | Value / Observation | Reference |
| In Vitro Cytotoxicity | |||
| IC50 (Light-activated) | Human Fibroblasts (hFibro) | < 0.5 µg/ml | [15] |
| IC50 (Light-activated) | Porcine Trabecular Meshwork Cells (pTMC) | < 0.5 µg/ml | [15] |
| IC50 (Light-activated) | Human Trabecular Meshwork Cells (hTMC) | < 0.5 µg/ml | [15] |
| IC50 (Light-activated) | Retinal Pigment Epithelium (ARPE-19) | < 0.5 µg/ml | [15] |
| Cell Viability Reduction | hFibro, pTMC, hTMC | Reduced to ~11-14% of control with 0.5 µg/ml Verteporfin + 50 µJ/cm² light | [15] |
| Apoptosis Induction (Light-Independent) | |||
| Apoptosis Rate | Papillary Thyroid Cancer (K1) | ~81% with 5 µM Verteporfin | [16] |
| Apoptosis Rate | Papillary Thyroid Cancer (BCPAP) | ~85% with 5 µM Verteporfin | [16] |
| Clinical Efficacy (PDT for CSCR) | |||
| Visual Acuity Gain | Chronic Central Serous Chorioretinopathy | 8-14 letters (mean) | [17] |
| Treatment Response | Chronic Central Serous Chorioretinopathy | ~8 in 10 patients show visual improvement within 2 months of one treatment | [18] |
| In Vivo Tumor Control | |||
| Tumor Growth Control | EMT-6 Mammary Tumor (mice) | Effective control for 20 days with Verteporfin-loaded nanoparticles and early light irradiation | [19] |
Experimental Protocols
5.1. In Vitro Phototoxicity Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxicity of Verteporfin PDT on cultured cells.[15]
-
Cell Seeding: Plate cells (e.g., human glioma cells, ocular cells) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.[15][20]
-
Verteporfin Incubation: Prepare a stock solution of Verteporfin. Dilute the stock solution in the appropriate culture medium to achieve the desired final concentrations (e.g., 0.5 µg/ml).[15] Remove the old medium from the cells and add the Verteporfin-containing medium. Incubate for a specified period (e.g., 24 hours), shielding the plates from light.[15][20]
-
Washout (Optional but Recommended): After incubation, aspirate the Verteporfin-containing medium and wash the cells with phosphate-buffered saline (PBS) to remove any unbound photosensitizer. Add fresh, drug-free medium to each well.
-
Photoactivation: Irradiate the cells with a non-thermal laser at a wavelength of approximately 689 nm. The light dose (fluence) is critical and should be precisely controlled (e.g., 50 J/cm²).[15] Include control groups: no treatment, light only, and Verteporfin only (dark toxicity).
-
Post-Irradiation Incubation: Return the plates to the incubator for a further 24-48 hours.
-
MTT Assay: Add MTT solution (0.5 mg/mL) to each well and incubate for 1-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[15]
-
Solubilization and Measurement: Aspirate the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15] Measure the absorbance at 540 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
5.2. Western Blotting for Apoptosis-Related Proteins
This protocol is used to analyze changes in the expression levels of key proteins involved in apoptosis following Verteporfin treatment.[9]
-
Cell Treatment: Culture cells (e.g., uveal melanoma cells) and treat them with varying concentrations of Verteporfin for specified time periods (e.g., 5 µM for different durations).[9][16]
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The band intensity corresponds to the protein expression level. A loading control (e.g., β-actin or GAPDH) is used to normalize the results.
5.3. In Vivo Tumor Model Efficacy Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of Verteporfin PDT in a preclinical animal model.[19]
-
Tumor Implantation: Subcutaneously inject tumor cells (e.g., EMT-6 mammary tumor cells) into the flank of immunocompetent or immunodeficient mice.[19][21] Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Animal Grouping: Randomly assign the tumor-bearing animals to different treatment groups (e.g., untreated control, Verteporfin only, light only, Verteporfin PDT).
-
Drug Administration: Administer Verteporfin (or its vehicle control) to the animals, typically via intravenous injection. The dose is calculated based on body weight (e.g., 6 mg/m²).[17]
-
Drug-Light Interval: Wait for a predetermined time (e.g., 15 minutes to several hours) to allow the photosensitizer to accumulate in the tumor tissue.[21]
-
Light Treatment: Anesthetize the animals. Deliver a specific light dose (e.g., 100-150 J/cm²) to the tumor area using a laser with the appropriate wavelength (689 nm).[6]
-
Tumor Growth Monitoring: Measure the tumor volume (e.g., using calipers) and body weight of the animals every 2-3 days for the duration of the study (e.g., 20 days).[19]
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, immunohistochemistry) to assess necrosis, apoptosis, and vascular damage.
References
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- 2. Verteporfin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Verteporfin - Wikipedia [en.wikipedia.org]
- 4. Photodynamic therapy with verteporfin: a new treatment in ophthalmology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photoproducts of the Photodynamic Therapy Agent Verteporfin Identified via Laser Interfaced Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Verteporfin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor [frontiersin.org]
- 8. Verteporfin-photoinduced apoptosis in HepG2 cells mediated by reactive oxygen and nitrogen species intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Verteporfin induces apoptosis and eliminates cancer stem-like cells in uveal melanoma in the absence of light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Verteporfin induces apoptosis and eliminates cancer stem-like cells in uveal melanoma in the absence of light activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of verteporfin photodynamic therapy on inflammation in human choroidal neovascular membranes secondary to age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immune Responses after Vascular Photodynamic Therapy with Redaporfin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photodynamic Therapy and Immunity: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Verteporfin induces YAP-dependent cell cycle arrest and caspase-mediated cellular apoptosis in triple-negative breast cancer cells [accscience.com]
- 15. In vitro effects of verteporfin on ocular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Verteporfin inhibits papillary thyroid cancer cells proliferation and cell cycle through ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. guysandstthomas.nhs.uk [guysandstthomas.nhs.uk]
- 19. In vitro and in vivo activities of verteporfin-loaded nanoparticles. [folia.unifr.ch]
- 20. In-Vitro Use of Verteporfin for Photodynamic Therapy in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
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